4-Chloro-5-fluoro-2-nitrobenzoic acid

Solubility Formulation Preformulation

Essential Albaconazole intermediate with specific 4-chloro-5-fluoro-2-nitro substitution. Its 3.5X higher aqueous solubility (0.382 mg/mL vs. regioisomer) simplifies synthetic workflows. Quantifiable lipophilicity (XLogP3 2.2) and pKa (1.68) ensure reproducible regioselectivity in SNAr. Procure with confidence: verify regioisomeric identity for predictable reaction outcomes and solid-phase synthesis.

Molecular Formula C7H3ClFNO4
Molecular Weight 219.55 g/mol
CAS No. 129951-45-7
Cat. No. B128571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-5-fluoro-2-nitrobenzoic acid
CAS129951-45-7
Molecular FormulaC7H3ClFNO4
Molecular Weight219.55 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1F)Cl)[N+](=O)[O-])C(=O)O
InChIInChI=1S/C7H3ClFNO4/c8-4-2-6(10(13)14)3(7(11)12)1-5(4)9/h1-2H,(H,11,12)
InChIKeyGGTQVIUWLUDQKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-5-fluoro-2-nitrobenzoic Acid (CAS 129951-45-7): Key Intermediate for Albaconazole and Heterocyclic Building Block


4-Chloro-5-fluoro-2-nitrobenzoic acid (CAS 129951-45-7) is a polysubstituted benzoic acid derivative bearing chloro, fluoro, and nitro substituents [1]. This compound is a key intermediate in the synthesis of the antifungal agent Albaconazole (H761395) [2]. It is a multifunctional aromatic building block amenable to solid-phase synthesis and nucleophilic aromatic substitution (SNAr) due to its strong electron-withdrawing groups [3].

Why Substituting 4-Chloro-5-fluoro-2-nitrobenzoic Acid with Its Regioisomers Compromises Reactivity and Synthetic Outcomes


Regioisomeric analogs of 4-chloro-5-fluoro-2-nitrobenzoic acid, such as 4-chloro-2-fluoro-5-nitrobenzoic acid (CAS 35112-05-1), cannot be interchanged without altering reaction outcomes. The specific positioning of the chloro, fluoro, and nitro substituents on the benzene ring dictates both the intrinsic physicochemical properties and the regioselectivity of subsequent transformations [1]. Differences in electronic distribution affect nucleofugacity in SNAr reactions [2] and influence the stability and solubility of the compound . Furthermore, the specific regioisomer (129951-45-7) is the documented synthetic intermediate for Albaconazole, a pathway for which the alternative regioisomer may not be suitable .

Quantitative Differentiation of 4-Chloro-5-fluoro-2-nitrobenzoic Acid (129951-45-7) vs. 4-Chloro-2-fluoro-5-nitrobenzoic Acid (35112-05-1)


Aqueous Solubility: 3.5-Fold Higher Predicted Solubility for 129951-45-7

The predicted aqueous solubility of 4-chloro-5-fluoro-2-nitrobenzoic acid (129951-45-7) is significantly higher than that of its regioisomer, 4-chloro-2-fluoro-5-nitrobenzoic acid (35112-05-1). The target compound exhibits a computed Log S (ESOL) of -2.76, translating to a solubility of 0.382 mg/mL . In contrast, the regioisomer is reported to have a computed aqueous solubility of 0.11 g/L (0.11 mg/mL) at 25 ºC . This represents a 3.5-fold difference in predicted water solubility, favoring the target compound.

Solubility Formulation Preformulation

Lipophilicity (XLogP3): A Slight but Measurable Difference

Lipophilicity, a critical determinant of membrane permeability and distribution, differs between the two regioisomers. 4-Chloro-5-fluoro-2-nitrobenzoic acid (129951-45-7) has a computed XLogP3 value of 2.2 [1], whereas its regioisomer, 4-chloro-2-fluoro-5-nitrobenzoic acid (35112-05-1), has an XLogP3 value of 2.0 [2]. While the difference is modest, it is a quantifiable distinction in a key physicochemical parameter.

Lipophilicity LogP ADME

Predicted pKa: Quantified Acidity Difference

The predicted acid dissociation constant (pKa) provides a quantitative measure of the compound's acidity. For 4-chloro-5-fluoro-2-nitrobenzoic acid (129951-45-7), the predicted pKa is 1.68 ± 0.25 . For its regioisomer, 4-chloro-2-fluoro-5-nitrobenzoic acid (35112-05-1), the predicted pKa is 1.99 ± 0.25 . This indicates that the target compound is a stronger acid, which can influence its behavior in acid-base extractions and its reactivity as an electrophile.

pKa Acidity Ionization

Regioselective Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The relative nucleofugacity of the nitro, fluoro, and chloro groups in aromatic nucleophilic substitution (SNAr) is highly dependent on the substitution pattern. A comprehensive review by Vlasov (2003) systematizes the comparative activities of these groups, demonstrating that the positioning of the substituents on the ring dictates which group acts as the primary leaving group [1]. For a 1,2,4,5-tetrasubstituted benzene like the target compound, the specific arrangement of the 4-chloro, 5-fluoro, and 2-nitro groups directs nucleophilic attack to a specific site, whereas the 4-chloro-2-fluoro-5-nitro isomer (35112-05-1) will exhibit a different regioselectivity profile [1]. This class-level inference is supported by the fundamental principles of SNAr, which require an electron-withdrawing group ortho or para to the leaving group for stabilization of the Meisenheimer complex [2].

SNAr Nucleophilic Aromatic Substitution Regioselectivity

Albaconazole Intermediate Specificity

4-Chloro-5-fluoro-2-nitrobenzoic acid (129951-45-7) is specifically documented as an intermediate in the synthesis of Albaconazole (H761395), a potent antifungal agent [1]. This is in contrast to its regioisomer, 4-chloro-2-fluoro-5-nitrobenzoic acid (35112-05-1), which is primarily described as a building block for various heterocyclic scaffolds but is not the documented intermediate for Albaconazole [2]. While both compounds are multifunctional, the target compound holds a specific, validated role in the production of a known drug candidate.

Albaconazole Antifungal API Intermediate

Optimal Research and Industrial Applications for 4-Chloro-5-fluoro-2-nitrobenzoic Acid (129951-45-7)


Synthesis of Albaconazole and Related Antifungal Agents

As a documented intermediate in the synthesis of Albaconazole (H761395) , 4-chloro-5-fluoro-2-nitrobenzoic acid is the required starting material for researchers developing this antifungal agent. Its specific substitution pattern is integral to the drug's structure, making it a critical procurement item for any laboratory engaged in Albaconazole synthesis or the preparation of related analogs. Its higher predicted aqueous solubility (0.382 mg/mL) may also facilitate its handling in the synthetic process.

Solid-Phase Synthesis of Diversified Heterocyclic Libraries

The compound's multifunctional nature, bearing chloro, fluoro, and nitro groups, makes it a versatile building block for solid-phase synthesis [1]. Its unique substitution pattern directs regioselective nucleophilic aromatic substitution (SNAr) reactions [2], allowing for the generation of diverse heterocyclic scaffolds with predictable outcomes. The quantifiable differences in lipophilicity (XLogP3 2.2) [3] and pKa (1.68) compared to its regioisomer provide a rational basis for selecting this specific compound when designing compound libraries.

Studies of Regioselectivity in Nucleophilic Aromatic Substitution

This compound serves as an excellent model substrate for investigating the factors governing regioselectivity in SNAr reactions. The presence of three distinct potential leaving groups (chloro, fluoro, and nitro) in a defined arrangement allows researchers to study the interplay between electronic effects and nucleofugacity [2]. The quantitative differences in its acidity (pKa 1.68) and lipophilicity (LogP 2.2) [3] compared to its regioisomer provide additional parameters for understanding how substitution patterns influence reactivity.

Pre-formulation and Solubility Studies for Early-Stage Drug Discovery

With a predicted aqueous solubility of 0.382 mg/mL , which is 3.5-fold higher than its close analog , this compound presents a more favorable starting point for projects where aqueous solubility is a concern. Researchers involved in early-stage drug discovery can leverage this quantifiable advantage when selecting a building block for a series, potentially simplifying reaction workups and improving the developability profile of the resulting drug candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-5-fluoro-2-nitrobenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.